molecular formula C29H50N4O8S B611257 [(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate CAS No. 2183440-30-2

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

Cat. No.: B611257
CAS No.: 2183440-30-2
M. Wt: 614.8
InChI Key: OADGBCNDNVFPDA-FPXJCXPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate is a compound that combines trans-cyclooctene (TCO), polyethylene glycol (PEG), and biotin. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. The compound is known for its ability to facilitate bioorthogonal chemistry, which allows for specific and efficient chemical reactions in biological systems without interfering with native biochemical processes .

Mechanism of Action

Target of Action

TCO-PEG4-biotin is a polyethylene glycol (PEG)-based Proteolysis Targeting Chimera (PROTAC) linker . The primary targets of this compound are proteins that contain a biotin site and an E3 ubiquitin ligase . The role of these targets is to facilitate the degradation of specific proteins within the cell .

Mode of Action

The TCO-PEG4-biotin compound operates by tagging a biotin site with a trans-cyclooctene (TCO) moiety . This moiety can then conjugate with a tetrazine-bearing biomolecule . The compound essentially acts as a bridge, connecting the target protein to the E3 ubiquitin ligase . This connection enables the ubiquitin-proteasome system to selectively degrade the target protein .

Biochemical Pathways

The action of TCO-PEG4-biotin affects the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . By linking target proteins to E3 ubiquitin ligases, the compound facilitates the tagging of these proteins with ubiquitin . This tagging signals the proteasome to degrade the protein, thereby regulating the levels of that protein within the cell .

Pharmacokinetics

The hydrophilic nature of the peg spacer in the compound is known to improve water solubility , which could potentially enhance its bioavailability.

Result of Action

The primary result of TCO-PEG4-biotin’s action is the selective degradation of target proteins . This degradation can influence various cellular processes, depending on the function of the target protein. For instance, if the target protein is involved in a disease pathway, its degradation could potentially disrupt that pathway and alleviate disease symptoms .

Action Environment

The action of TCO-PEG4-biotin is influenced by the intracellular environment. The compound’s effectiveness depends on the presence of both the target protein and the E3 ubiquitin ligase within the cell . Therefore, it can only tag primary amines exposed on the surface of cells

Biochemical Analysis

Biochemical Properties

TCO-PEG4-biotin plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The TCO moiety in TCO-PEG4-biotin can conjugate with a tetrazine bearing biomolecule . This interaction is specific and efficient, making TCO-PEG4-biotin a valuable tool in biochemical research.

Cellular Effects

The effects of TCO-PEG4-biotin on cells and cellular processes are primarily through its role as a PROTAC linker . PROTACs, or Proteolysis Targeting Chimeras, are a class of drugs that work by tagging unwanted proteins for degradation . TCO-PEG4-biotin, as a part of these PROTACs, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

TCO-PEG4-biotin exerts its effects at the molecular level through its role in the formation of PROTACs . These PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . TCO-PEG4-biotin, as a part of the linker, facilitates the formation of these PROTACs, leading to the degradation of target proteins .

Metabolic Pathways

As a PROTAC linker, it’s likely to interact with various enzymes or cofactors during the process of tagging proteins for degradation .

Transport and Distribution

The transport and distribution of TCO-PEG4-biotin within cells and tissues are likely to be influenced by its PEG component, which is known to enhance water solubility and reduce aggregation .

Subcellular Localization

Given its role in PROTACs, it’s likely to be involved in processes occurring in various cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate typically involves the conjugation of TCO and biotin through a PEG linker. The process often starts with the activation of biotin using N-hydroxysuccinimide (NHS) to form NHS-biotin. This activated biotin is then reacted with a PEG derivative containing a TCO moiety under mild conditions to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in bulk and stored under low-temperature conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate primarily undergoes bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines. This reaction is highly specific and occurs rapidly under physiological conditions without the need for toxic catalysts .

Common Reagents and Conditions

    Reagents: Tetrazines, NHS-biotin, PEG derivatives

    Conditions: Mild, aqueous conditions, often at room temperature

Major Products Formed

The major product formed from the reaction of this compound with tetrazines is a stable dihydropyridazine linkage, which is used in various bioconjugation applications .

Scientific Research Applications

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells.

    Biology: Facilitates the labeling and tracking of biomolecules in live cells through bioorthogonal chemistry.

    Medicine: Employed in targeted drug delivery systems and diagnostic imaging due to its ability to form stable conjugates with biomolecules.

    Industry: Used in the development of advanced materials and nanotechnology applications.

Comparison with Similar Compounds

Similar Compounds

    NHS-PEG4-biotin: Similar in structure but lacks the TCO moiety, making it less suitable for bioorthogonal reactions.

    Tetrazine-PEG4-biotin: Contains a tetrazine group instead of TCO, used for similar bioorthogonal applications but with different reaction partners.

    DBCO-PEG4-biotin: Contains a dibenzocyclooctyne (DBCO) group, used for copper-free click chemistry reactions.

Uniqueness

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate is unique due to its TCO moiety, which allows for rapid and specific bioorthogonal reactions with tetrazines. This makes it highly valuable for applications requiring precise and efficient bioconjugation under physiological conditions .

Properties

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50N4O8S/c34-26(11-7-6-10-25-27-24(22-42-25)32-28(35)33-27)30-12-14-37-16-18-39-20-21-40-19-17-38-15-13-31-29(36)41-23-8-4-2-1-3-5-9-23/h1-2,23-25,27H,3-22H2,(H,30,34)(H,31,36)(H2,32,33,35)/b2-1-/t23?,24-,25-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADGBCNDNVFPDA-MSCWDKBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Reactant of Route 2
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Reactant of Route 3
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Reactant of Route 4
Reactant of Route 4
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Reactant of Route 5
Reactant of Route 5
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Reactant of Route 6
Reactant of Route 6
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

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